2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
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Overview
Description
2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂S. It is a cyclobutane derivative featuring a carboxylic acid group and a sulfanyl group attached to the cyclobutane ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclobutanone with an isopropylthiol in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the sulfanyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclobutane derivatives on biological systems.
Medicine: Investigating potential therapeutic applications of cyclobutane derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the sulfanyl group, making it less reactive in redox reactions.
2-Methylcyclobutane-1-carboxylic acid: Similar structure but without the sulfanyl group.
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Similar but lacks the methyl group on the cyclobutane ring.
Uniqueness
2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a sulfanyl group and a carboxylic acid group on the cyclobutane ring
Properties
Molecular Formula |
C9H16O2S |
---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)5-4-7(9)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
ZKKUEPCYKNZJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)SC(C)C |
Origin of Product |
United States |
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